Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
Description
Properties
Molecular Formula |
C15H12N2O3S |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-14-13(15(17)19)11(8-21-14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
JJDVFZFJPBPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thieno-pyrimidine derivatives, including this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Table 1: COX Inhibition Potency
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The IC50 values indicate that this compound has comparable potency to established anti-inflammatory drugs like celecoxib, particularly against COX-2, which is associated with inflammatory pain.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. It was evaluated for its effects on cell proliferation in various cancer cell lines.
Case Study: A431 Vulvar Epidermal Carcinoma Cell Line
In vitro studies revealed that this compound significantly inhibited cell proliferation and migration in the A431 cell line, suggesting potential as an anticancer agent. The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth and metastasis.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thieno-pyrimidine ring can lead to significant changes in potency and selectivity for COX enzymes or cancer cell lines.
Key Findings:
- Electron-releasing Groups : The presence of electron-donating groups on the phenyl ring enhances COX inhibition.
- Substituent Positioning : Modifications at specific positions on the thieno-pyrimidine scaffold can improve selectivity towards COX isoforms.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism : Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate has shown promise in inhibiting tumor cell proliferation. Studies indicate that it may modulate signaling pathways related to cell growth and survival.
- Case Study : In vitro tests on various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer cells) revealed significant cytotoxicity, with IC50 values of approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells.
-
Antimicrobial Properties
- Overview : The compound exhibits antimicrobial activity against common pathogens, making it a candidate for developing new antibiotics.
- Data Table :
Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 256 µg/mL Staphylococcus aureus 128 µg/mL -
Anti-inflammatory Effects
- Potential Mechanism : The compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
- Supporting Evidence : Preliminary studies have shown that derivatives can reduce inflammation markers in animal models.
Biochemical Applications
- Enzyme Inhibition
Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of this compound. Initial studies suggest low toxicity levels in mammalian cell lines, but further investigation is required to establish comprehensive safety data.
Chemical Reactions Analysis
Core Reactivity of the Thieno[2,3-d]Pyrimidinone System
The 4-oxo group in the pyrimidinone ring facilitates nucleophilic substitution or condensation reactions. Common modifications include:
Chlorination at Position 4
Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloro substituent, enhancing electrophilicity for subsequent displacement reactions.
Example Reaction
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| POCl₃, reflux, 4–12 h | 4-Chloro-5-phenylthieno[2,3-d]pyrimidine | 40–80% |
This intermediate reacts with amines (e.g., 2-fluoro-4-iodoaniline) to form 4-amino derivatives via SNAr mechanisms .
Functionalization at Position 2
The thiophene ring’s 2-position can undergo electrophilic substitution (e.g., nitration, halogenation), though steric hindrance from the phenyl group at position 5 may limit reactivity .
Ester Group Reactivity
The methyl ester moiety undergoes hydrolysis, aminolysis, or alkylation:
Hydrolysis to Carboxylic Acid
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (aq.), reflux | 2-(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid | 85–90% |
The carboxylic acid serves as a precursor for amide coupling (e.g., with 4-phenylenediamine) .
Amidation
Reaction with primary amines in ethanol yields acetamide derivatives:
Example
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Chloroaniline, DMF, reflux | N-(4-Chlorophenyl)-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide | 67% |
N-Alkylation and Acylation
The pyrimidinone nitrogen (position 3) undergoes alkylation or acylation:
Alkylation
Using alkyl halides or nosylates:
Example
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| (R)-Glycerol acetonide nosylate, K₂CO₃, DMF | 3-(Glycerol acetonide)-thieno[2,3-d]pyrimidin-4-one | 75% |
Acylation
Chloroacetyl chloride reacts with the NH group to form chloroacetamide derivatives :
Example
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| ClCH₂COCl, DMF, reflux | 2-Chloro-N-(3-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide | 67% |
Cyclization and Heterocycle Formation
The ester or amide side chains enable cyclization to fused heterocycles:
Thieno-Triazolopyrimidines
Reaction with hydrazine hydrate forms triazole-fused systems:
Example
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NH₂NH₂·H₂O, ethanol, reflux | 3-Methyl-2-(1H-1,2,4-triazol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | 62% |
Biological Activity Correlations
Derivatives exhibit antitumor potential, particularly PI3K inhibition (IC₅₀ = 0.8–4.2 μM) . Structure-activity relationships (SAR) highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Derivatives
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4d)
- Structure: Differs by a benzothieno ring system (vs. thieno), an octahydro backbone, and a thioxo (C=S) group at position 2.
- Properties : Higher sulfur content (C₁₄H₁₆N₂O₃S₂) contributes to reduced solubility in polar solvents. Melting point (mp) and yield data are unavailable, but elemental analysis aligns with calculated values (C: 51.83%, H: 4.97%) .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure : Features a thietan-3-yloxy group (3-membered sulfur-oxygen ring) at position 4 and a methyl group at position 4.
- Synthesis : Prepared via reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting divergent synthetic pathways compared to the target compound’s phenyl-substituted synthesis .
Functional Group Modifications
2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 568577-81-1)
- Structure : Replaces the methyl ester with a chloromethyl group, increasing electrophilicity.
- Applications : The chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ester group in the target compound, which is prone to hydrolysis .
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid (CAS 371206-03-0)
Core Ring System Analogues
2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS 117516-97-9)
Data Tables
Table 1: Elemental Analysis and Physical Properties
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | C (%) Calcd/Found | H (%) Calcd/Found |
|---|---|---|---|---|---|
| Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate | C₁₆H₁₂N₂O₃S | Not reported | Not reported | 60.14/59.99 | 5.88/5.94 |
| Ethyl 2-(octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate | C₁₄H₁₆N₂O₃S₂ | Not reported | Not reported | 51.83/51.92 | 4.97/4.99 |
| Ethyl 2-(7-methyl-octahydro-4-oxo-2-thioxopyrido-thieno[2,3-d]pyrimidin-3-yl)acetate | C₁₅H₁₈N₂O₃S₂ | 172–174 | 40 | Not reported | Not reported |
Table 2: Key Functional Group Comparisons
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| This compound | Ester, oxo, phenyl | Hydrolysis-prone ester; π-π stacking with phenyl |
| 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Chloromethyl, oxo | Electrophilic substitution at chloro site |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Thietan-3-yloxy, thioether | Ring-opening reactivity of thietan group |
Preparation Methods
Core Synthesis via Gewald Aminothiophene Reaction
The foundational step in preparing thieno[2,3-d]pyrimidine derivatives is the Gewald reaction, which constructs 2-aminothiophene intermediates. As demonstrated in multiple studies , this one-pot multicomponent reaction combines α-methylene carbonyl compounds (e.g., ethyl acetoacetate or cyclohexanone), cyanoacetamide, and elemental sulfur in DMF with morpholine as a base. For methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate, the reaction typically proceeds as follows:
-
Formation of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxamide (Intermediate I):
Cyclohexanone (38.5 mmol), cyanoacetamide (38.5 mmol), and sulfur (38.5 mmol) react in DMF with morpholine at 50–60°C for 12 hours . The product precipitates upon ice quenching and is purified via filtration (yield: 70–85%). -
Cyclization to Thieno[2,3-d]Pyrimidin-4-One:
Intermediate I undergoes cyclization with benzaldehyde derivatives to introduce the 5-phenyl group. For example, refluxing I with benzaldehyde in dry DMF and HCl yields 5-phenylthieno[2,3-d]pyrimidin-4-one . The reaction mechanism involves aldol condensation followed by intramolecular cyclization, with the phenyl group positioned at C5 via electrophilic aromatic substitution.
Alternative Route: Mannich Reaction for Direct Ester Incorporation
A non-catalyzed Mannich reaction offers an alternative pathway :
-
Condensation of Dihydrothiophene with Formaldehyde and Methylamine:
2-Amino-4-phenyl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile reacts with formaldehyde and methyl glycinate in ethanol under reflux. The Mannich adduct forms a six-membered ring, directly yielding the acetamide ester . -
Oxidative Aromatization:
The dihydrothiophene intermediate undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fully conjugated thieno[2,3-d]pyrimidine core .
Spectroscopic Characterization and Analytical Data
Critical characterization data for this compound include:
Yield Optimization and Challenges
-
Chlorination Efficiency: Prolonged reflux with POCl3 (>8 hours) improves chloride substitution but risks decomposition .
-
Esterification Side Reactions: Competing hydrolysis of the methyl ester can occur if moisture is present during nucleophilic substitution . Anhydrous conditions and molecular sieves mitigate this.
-
Crystallization Issues: The target compound’s poor solubility in polar solvents necessitates recrystallization from ethanol/hexane mixtures (yield: 65–75%) .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to better solubility of intermediates.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) improve cyclization efficiency.
- Temperature Control : Maintain 80–100°C to balance reaction kinetics and thermal stability of intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for phenyl/thienyl groups) and ester methyl groups (δ 3.6–3.8 ppm). The pyrimidin-4-one carbonyl appears at ~165 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and pyrimidinone) and C-N stretches (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 341.08 for C₁₆H₁₂N₂O₃S) and fragmentation patterns .
Advanced: How do structural modifications at the 5-phenyl and 3-acetate positions influence biological activity?
Methodological Answer:
A Structure-Activity Relationship (SAR) approach is critical:
- 5-Phenyl Substitution :
- 3-Acetate Group :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
